molecular formula C12H9BrN2O2 B3232780 Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346687-03-3

Methyl 6-bromo-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B3232780
CAS No.: 1346687-03-3
M. Wt: 293.12 g/mol
InChI Key: DUPGRKQQUYHHKF-UHFFFAOYSA-N
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Description

Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate is a bipyridine derivative, a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are particularly valued for their ability to coordinate with metal centers, making them useful as ligands in catalysis and as building blocks in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond . Another method is the Negishi coupling, which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines . These reactions are generally carried out under mild conditions and offer high yields.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes. Additionally, the development of more robust and recyclable catalysts is a focus area to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often other bipyridine derivatives with varying functional groups, which can be further utilized in various applications .

Scientific Research Applications

Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate primarily involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, making it more reactive and suitable for catalysis. The bipyridine core can also participate in electron transfer processes, which are crucial in various catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 6,6’-Dimethyl-2,2’-bipyridine
  • 2-Methyl-6-(trimethylsilyl)-pyridine

Uniqueness

Methyl 6-bromo-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific functional groups, which provide distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic interactions .

Properties

IUPAC Name

methyl 5-(6-bromopyridin-2-yl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)9-5-8(6-14-7-9)10-3-2-4-11(13)15-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPGRKQQUYHHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745285
Record name Methyl 6-bromo[2,3'-bipyridine]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-03-3
Record name [2,3′-Bipyridine]-5′-carboxylic acid, 6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346687-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo[2,3'-bipyridine]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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